2-((6-Chloropyrimidin-4-yl)amino)ethanol
CAS No.: 22177-94-2
Cat. No.: VC1991620
Molecular Formula: C6H8ClN3O
Molecular Weight: 173.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22177-94-2 |
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Molecular Formula | C6H8ClN3O |
Molecular Weight | 173.6 g/mol |
IUPAC Name | 2-[(6-chloropyrimidin-4-yl)amino]ethanol |
Standard InChI | InChI=1S/C6H8ClN3O/c7-5-3-6(8-1-2-11)10-4-9-5/h3-4,11H,1-2H2,(H,8,9,10) |
Standard InChI Key | STVWPKJSUOPUAT-UHFFFAOYSA-N |
SMILES | C1=C(N=CN=C1Cl)NCCO |
Canonical SMILES | C1=C(N=CN=C1Cl)NCCO |
Introduction
2-((6-Chloropyrimidin-4-yl)amino)ethanol is a chemical compound with a molecular formula of C₆H₈ClN₃O and a molecular weight of 173.6 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing nitrogen atoms at positions 1 and 3. The compound features both a hydroxyl group and a chloropyrimidine moiety, which contribute to its diverse chemical reactivity and potential applications in medicinal chemistry and organic synthesis.
Synthesis of 2-((6-Chloropyrimidin-4-yl)amino)ethanol
The synthesis of this compound typically involves the reaction between 6-chloropyrimidine and ethanolamine. This reaction is often facilitated by heating the reactants in the presence of a suitable solvent, such as ethanol, under controlled conditions. Catalysts like acids or bases may be used to enhance yield and selectivity.
Synthesis Conditions
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Reactants: 6-Chloropyrimidine and ethanolamine
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Solvent: Ethanol
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Catalysts: Acids or bases
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Conditions: Heating under controlled conditions
Applications and Biological Activity
This compound is an essential intermediate in organic synthesis and a valuable tool in scientific research across various disciplines. It may function by inhibiting enzymes or binding to receptors involved in disease pathways, with potential targets including kinases and proteases critical for cellular functions.
Potential Applications
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Medicinal Chemistry: Inhibiting enzymes or binding to receptors.
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Organic Synthesis: Intermediate for synthesizing complex molecules.
Research Findings
Research on pyrimidine derivatives, including 2-((6-Chloropyrimidin-4-yl)amino)ethanol, highlights their importance in antiviral activities. For instance, modifications of pyrimidine rings with various substituents have shown potent activities against HIV-1, emphasizing the role of pyrimidine derivatives in drug development .
Antiviral Activities
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Pyrimidine Derivatives: Showed potent antiviral activities against HIV-1.
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Substituents: Influence biological activity based on polarity and linker types.
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